2-Undecyl-2-oxazoline-4,4-dimethanol
Description
Overview of Oxazoline (B21484) Heterocycles as Versatile Chemical Scaffolds
Oxazolines are five-membered heterocyclic compounds containing both oxygen and nitrogen atoms. chemicalbook.com Their inherent structural features and the ease with which they can be synthesized and functionalized have established them as versatile scaffolds in modern chemistry.
The investigation of oxazolines dates back to the late 19th century, with their initial exploration focusing on fundamental synthesis and reactivity. nih.gov However, it was in the mid-20th century that the full potential of these heterocycles began to be realized. In organic synthesis, chiral oxazolines gained prominence as highly effective ligands in asymmetric catalysis, facilitating the stereoselective formation of a wide array of chemical bonds.
In the realm of materials science, the 1960s marked a pivotal moment with the discovery of the cationic ring-opening polymerization (CROP) of 2-oxazoline monomers. nih.gov This breakthrough paved the way for the synthesis of poly(2-oxazoline)s (POx), a class of polymers with tunable properties and a wide range of applications, particularly in the biomedical field. nih.gov The ability to control the polymer architecture and introduce various functionalities has made POx an attractive alternative to other well-established polymers.
The true versatility of the oxazoline ring is unlocked through substitution at the 2-position. The nature of the substituent profoundly influences the chemical and physical properties of the resulting molecule and any subsequent polymers. 2-Substituted oxazolines are integral to a variety of advanced applications:
Monomers for Functional Polymers: They serve as the fundamental building blocks for poly(2-oxazoline)s. By carefully selecting the 2-substituent, researchers can tailor the properties of the resulting polymer, such as its hydrophilicity, thermal behavior, and responsiveness to stimuli. nih.govmdpi.com
Intermediates in Organic Synthesis: The oxazoline ring can act as a protecting group for carboxylic acids or as a directing group in stereoselective reactions. itu.edu.tr
Components of Biologically Active Molecules: The oxazoline motif is found in a number of natural products with interesting biological activities. acs.org
Ligands in Catalysis: Chiral 2-substituted oxazolines are crucial components of ligands used in asymmetric catalysis to achieve high enantioselectivity. acs.org
Structural Characteristics and Unique Reactivity Potential of 2-Undecyl-2-oxazoline-4,4-dimethanol
This compound is a fascinating molecule that combines several key structural features, each contributing to its unique chemical character and potential for advanced applications.
The structure of this compound is characterized by three principal motifs:
The 2-Oxazoline Ring: This heterocyclic core provides a stable yet reactive platform. The nitrogen atom is nucleophilic, while the carbon atom at the 2-position is susceptible to electrophilic attack, particularly during polymerization. nih.gov
The Long Alkyl (Undecyl) Chain: The eleven-carbon chain at the 2-position imparts significant hydrophobicity to the molecule. This long alkyl group is a key feature in the design of amphiphilic molecules, which are crucial for the formation of micelles and other self-assembled structures. mdpi.com
The 4,4-dimethanol Group: The two hydroxyl groups at the 4-position introduce a hydrophilic component to the molecule. These primary alcohol functionalities also offer sites for further chemical modification, such as esterification or etherification, allowing for the attachment of other functional groups or cross-linking.
The combination of the hydrophobic undecyl chain and the hydrophilic dimethanol moiety confers an amphiphilic character to the molecule, suggesting its potential as a surfactant or a building block for self-assembling materials.
The reactivity of this compound is centered around several key functional sites:
The Nitrogen Atom of the Oxazoline Ring: This site is the point of initiation for cationic ring-opening polymerization, enabling the formation of poly(2-undecyl-2-oxazoline) chains. nih.gov
The Hydroxyl Groups: The two -OH groups are versatile handles for a variety of chemical transformations. They can participate in condensation reactions, be converted to leaving groups for nucleophilic substitution, or be used to initiate other types of polymerizations.
The α-Protons of the Undecyl Chain: While generally less reactive, these protons can be abstracted under strongly basic conditions, opening pathways for further functionalization of the alkyl chain.
Positioning this compound within Current Chemical Research Paradigms
Given its unique structural features, this compound is well-positioned to contribute to several cutting-edge areas of chemical research:
Functional Polymers and Materials: As a monomer, it can be polymerized via CROP to produce poly(2-undecyl-2-oxazoline) with pendant hydroxyl groups. This polymer would possess a hydrophobic backbone with hydrophilic side chains, making it a candidate for applications in coatings, drug delivery systems, and stimuli-responsive materials. nih.govresearchgate.net The hydroxyl groups could also be used for post-polymerization modification to introduce further functionalities. nih.gov
Surfactant and Emulsion Chemistry: Its amphiphilic nature suggests potential applications as a surfactant for stabilizing emulsions or as a component in the formulation of detergents and personal care products. The presence of the oxazoline ring offers a unique chemical handle compared to traditional surfactants.
Organic Synthesis and Medicinal Chemistry: The molecule can serve as a specialized building block in the synthesis of more complex target molecules. The combination of the oxazoline ring, the long alkyl chain, and the diol functionality provides a unique scaffold for the construction of novel chemical entities with potential biological activity.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₃₁NO₃ |
| Molecular Weight | 285.42 g/mol |
| Appearance | Likely a waxy solid or viscous liquid at room temperature |
| Solubility | Expected to have low solubility in water and good solubility in organic solvents |
| Key Functional Groups | 2-oxazoline, Undecyl chain, Two primary hydroxyl groups |
Table 2: Potential Research Applications of this compound
| Research Area | Potential Application | Rationale |
|---|---|---|
| Polymer Chemistry | Monomer for functional poly(2-oxazoline)s | The oxazoline ring allows for cationic ring-opening polymerization, and the hydroxyl groups enable post-polymerization modification. |
| Materials Science | Building block for self-assembling materials | The amphiphilic nature of the molecule can drive the formation of micelles, vesicles, or other nanostructures. |
| Surfactant Chemistry | Non-ionic surfactant | The combination of a long hydrophobic tail and a polar headgroup is characteristic of surfactants. |
| Organic Synthesis | Versatile building block | The multiple functional groups provide a scaffold for the synthesis of complex molecules. |
Relevance to Sustainable Chemistry Research
The principles of sustainable or "green" chemistry, which focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are central to modern chemical research. nih.govyork.ac.uk 2-Oxazoline derivatives are increasingly recognized for their contributions to this field in several key areas.
The development of biocompatible and biodegradable polymers is a cornerstone of sustainable chemistry, and poly(2-oxazoline)s have shown significant promise in this regard. acs.orgnih.gov Their "stealth-like" properties, similar to PEG, make them suitable for biomedical applications where avoiding an immune response is crucial. rsc.org Furthermore, the synthesis of 2-oxazolines can be achieved through more environmentally friendly methods. For instance, research has demonstrated the use of upcycled aluminum scrap in the waste-minimized electrochemical synthesis of 2-oxazolines, highlighting a move towards more sustainable manufacturing processes. rsc.org
The versatility of 2-oxazoline chemistry also allows for the creation of polymers with tunable degradation kinetics, paving the way for advanced materials with customized lifetimes. acs.org This is particularly relevant for applications such as eco-friendly plastics and controlled-release systems, which aim to minimize environmental persistence and pollution. acs.org
Role in the Development of Next-Generation Chemical Entities
The unique properties of 2-oxazoline derivatives make them instrumental in the development of next-generation chemical entities with advanced functionalities. Their unparalleled synthetic versatility allows for the construction of complex and well-defined polymer architectures. acs.org This has led to their use in a wide array of cutting-edge applications, from targeted drug delivery and gene therapy to tissue engineering and responsive biomaterials. digitellinc.commdpi.com
The ability to precisely control the polymer's molecular weight, dispersity, and architecture through living/controlled polymerization techniques is advantageous for creating sophisticated materials. nih.gov For example, the introduction of chirality into the polymer backbone can lead to the formation of secondary structures, which is of interest for creating drug delivery systems that can interact specifically with biological systems. helsinki.fi
Moreover, the functionalization of poly(2-oxazoline)s is straightforward, allowing for the attachment of various molecules to the polymer chain. nih.gov This has been exploited to create highly functional materials, such as drug conjugates and hydrogels, with tailored properties for specific applications. nih.gov The ongoing research into new monomers and polymerization techniques continues to expand the possibilities for creating novel and advanced materials based on the 2-oxazoline platform. ugent.be
Data on 2-Oxazoline Derivatives
The following table provides an overview of the general properties and synthetic methods associated with 2-oxazoline derivatives, which are relevant to understanding the potential characteristics of "this compound".
| Property/Characteristic | Description | Relevance to "this compound" |
|---|---|---|
| Primary Synthesis Method | Cationic Ring-Opening Polymerization (CROP) of 2-oxazoline monomers. researchgate.netmdpi.com | This would be the likely method for polymerizing this monomer to create functional polymers. |
| Key Properties of Poly(2-oxazoline)s | Biocompatibility, "stealth" behavior, high functionalization possibilities, low dispersity, stability, and tunable solubility. mdpi.com | The undecyl group would impart significant hydrophobicity, while the dimethanol groups would provide hydrophilicity and sites for further functionalization. |
| Common Applications | Drug delivery, tissue engineering, gene therapy, and as alternatives to PEG in biomedical applications. digitellinc.comresearchgate.net | The amphiphilic nature of polymers derived from this monomer could make them suitable for forming micelles for drug encapsulation. |
| Sustainable Aspects | Potential for biodegradability and synthesis via greener electrochemical methods. acs.orgrsc.org | Polymers based on this compound could be designed for controlled degradation, reducing environmental impact. |
Structure
2D Structure
3D Structure
Properties
CAS No. |
24448-01-9 |
|---|---|
Molecular Formula |
C16H31NO3 |
Molecular Weight |
285.42 g/mol |
IUPAC Name |
[4-(hydroxymethyl)-2-undecyl-5H-1,3-oxazol-4-yl]methanol |
InChI |
InChI=1S/C16H31NO3/c1-2-3-4-5-6-7-8-9-10-11-15-17-16(12-18,13-19)14-20-15/h18-19H,2-14H2,1H3 |
InChI Key |
XMQGZCSSTZWPTO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC1=NC(CO1)(CO)CO |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Synthesis of 2 Undecyl 2 Oxazoline 4,4 Dimethanol and Its Analogues
Classical and Contemporary Approaches for 2-Oxazoline Ring Formation
The formation of the 2-oxazoline ring is typically achieved through the cyclization of a suitable precursor, with several classical and modern methods available to synthetic chemists.
The most prevalent and direct route to 2-oxazolines is the dehydrative cyclization of N-(2-hydroxyethyl)amides. This method involves the formation of an amide from a carboxylic acid and a 2-amino alcohol, followed by cyclization. A variety of reagents can be employed to facilitate this dehydration, ranging from classical methods to more modern, milder catalysts.
Historically, strong dehydrating agents like thionyl chloride have been used. However, contemporary methods often favor milder and more selective reagents. For instance, triflic acid (TfOH) has been reported to promote the dehydrative cyclization of N-(2-hydroxyethyl)amides efficiently, generating water as the only byproduct. researchgate.net This approach offers a green and practical alternative to methods that produce stoichiometric waste. The reaction proceeds by activating the hydroxyl group, leading to the formation of the oxazoline (B21484) with an inversion of stereochemistry at the α-hydroxyl position if a chiral amino alcohol is used. researchgate.net
Another contemporary approach involves the use of organocatalysts. For example, a 1,3,5,2,4,6-triazatriphosphorine (TAP)-derived organocatalyst has been shown to promote a metal-free, biomimetic cyclization of N-(2-hydroxyethyl)amides to yield 2-oxazolines in very good yields with broad substrate scope and high functional-group tolerance.
Table 1: Comparison of Reagents for Dehydrative Cyclization of N-(2-hydroxyethyl)amides
| Reagent/Catalyst | Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Thionyl Chloride (SOCl₂) | Typically requires a base | Effective, well-established | Harsh conditions, potential for side reactions |
| Triflic Acid (TfOH) | Catalytic or stoichiometric | High yields, green (water byproduct) | Strongly acidic, may not be suitable for all substrates |
| DAST/Deoxo-Fluor | Mild conditions | High efficiency | Corrosive, generates fluoride (B91410) waste |
| TAP-derived organocatalyst | Metal-free, low catalyst loading | Mild, high functional group tolerance | Catalyst may be specialized |
Beyond the cyclization of N-(2-hydroxyethyl)amides, several other synthetic routes to 2-oxazolines have been developed, starting from different precursors.
From Oxetanes: A mild, catalytic protocol for the synthesis of 2-oxazolines from 3-amido oxetanes has been reported. This method utilizes a Lewis acid, such as In(OTf)₃, to promote the intramolecular ring-opening of the oxetane (B1205548) and subsequent cyclization to form the oxazoline ring. This approach is particularly useful for synthesizing 4,4-disubstituted oxazolines. nio.res.in
From Nitriles: The reaction of nitriles with amino alcohols in the presence of a Lewis acid catalyst, such as ZnCl₂, provides a direct route to 2-substituted oxazolines. acs.org This method is advantageous as it avoids the pre-formation of the amide bond. Metal-free and catalyst-free versions of this reaction have also been developed, often utilizing microwave or ultrasonic irradiation to promote the reaction. rsc.org
From Carboxylic Acids: One-pot syntheses of 2-oxazolines directly from carboxylic acids and amino alcohols are highly desirable for their atom economy and procedural simplicity. researchgate.net Reagents like cyanuric chloride can facilitate this transformation under mild conditions. rsc.org
From Aldehydes: Aldehydes can be converted to 2-oxazolines by reaction with a 2-amino alcohol to form an intermediate oxazolidine, which is then oxidized using reagents like N-bromosuccinimide (NBS) or iodine. wikipedia.org
Targeted Synthesis of 4,4-Disubstituted 2-Oxazolines, Specifically the 4,4-Dimethanol Moiety
The synthesis of 2-undecyl-2-oxazoline-4,4-dimethanol requires the specific introduction of two hydroxymethyl groups at the 4-position of the oxazoline ring.
The most straightforward approach to introduce the 4,4-dimethanol moiety is to start with an amino alcohol precursor that already contains this functionality. The key starting material for this purpose is 2-amino-2-(hydroxymethyl)propane-1,3-diol (B137165), also known as tris(hydroxymethyl)aminomethane or TRIS.
The synthesis would begin with the acylation of 2-amino-2-(hydroxymethyl)propane-1,3-diol with undecanoyl chloride or undecanoic acid to form the corresponding N-(2-hydroxy-1,1-bis(hydroxymethyl)ethyl)undecanamide. This intermediate can then undergo dehydrative cyclization to yield the desired this compound. A study on the synthesis of the analogous 4,4-bis(hydroxymethyl)-2-phenyl-2-oxazoline utilized the reaction of 2-amino-2-(hydroxymethyl)propane-1,3-diol with benzoyl chloride, followed by cyclization. researchgate.net This provides a direct precedent for the synthesis of the undecyl analogue.
When using a starting material like 2-amino-2-(hydroxymethyl)propane-1,3-diol, which contains multiple hydroxyl groups, chemoselectivity becomes a crucial consideration. The acylation step must selectively occur at the amino group over the hydroxyl groups. Fortunately, the higher nucleophilicity of the primary amine compared to the primary alcohols generally ensures that N-acylation is the predominant reaction under standard conditions (e.g., using an acid chloride with a non-nucleophilic base).
During the subsequent cyclization step, regioselectivity is also important. The cyclization must involve one of the primary hydroxyl groups and the amide nitrogen to form the five-membered oxazoline ring. Given the proximity of the hydroxyl groups to the amide, this cyclization is generally favored.
To ensure high chemo- and regioselectivity, the reaction conditions must be carefully controlled. For example, the choice of solvent, temperature, and catalyst can influence the outcome of the reaction. In some cases, protection of the hydroxyl groups that are not intended to participate in the cyclization may be necessary, followed by a deprotection step after the oxazoline ring has been formed. However, for the synthesis of the 4,4-dimethanol moiety, the direct cyclization of the triol-amide is often feasible without protection.
Optimization of Synthetic Protocols for Enhanced Yields and Purity in Research Scale
Optimizing the synthesis of this compound on a research scale involves systematically varying reaction parameters to maximize the yield and purity of the final product.
For the initial acylation step, optimization would involve screening different acylating agents (e.g., undecanoyl chloride vs. undecanoic acid with a coupling agent), bases (e.g., triethylamine, pyridine), solvents, and reaction temperatures to achieve complete and selective N-acylation.
For the cyclization step, a key aspect of optimization is the choice of the dehydrating agent or catalyst. A screening of various modern cyclization reagents, such as those mentioned in section 2.1.1, would be necessary to identify the most efficient one for this specific substrate.
Table 2: Parameters for Optimization of 2-Oxazoline Synthesis
| Parameter | Variables to Consider | Desired Outcome |
|---|---|---|
| Solvent | Polarity, aprotic vs. protic | Good solubility of reactants, minimal side reactions |
| Temperature | -20 °C to reflux | Sufficient energy for reaction without decomposition |
| Catalyst/Reagent | Lewis acids, Brønsted acids, organocatalysts | High catalytic turnover, high selectivity, mild conditions |
| Reaction Time | Monitored by TLC or GC-MS | Reaction completion without product degradation |
| Purification Method | Column chromatography, recrystallization, distillation | High purity of the final product |
Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) is crucial for determining the optimal reaction time and preventing the formation of byproducts. Purification of the final product, for instance by column chromatography or recrystallization, is also a critical step for obtaining a compound of high purity. The use of flow chemistry has also been explored for the rapid and scalable synthesis of oxazolines, which can offer improved control over reaction parameters and potentially higher yields and purity. rsc.org
Exploration of Catalytic Systems (e.g., Metal-catalyzed reactions, Brønsted/Lewis acids)
The formation of the 2-oxazoline ring from suitable precursors, such as N-(2-hydroxyethyl)amides, can be significantly enhanced through the use of various catalytic systems. These catalysts facilitate the necessary cyclodehydration reaction, often under milder conditions and with higher efficiency than non-catalytic methods.
Metal-Catalyzed Reactions:
Various transition metals have been employed to catalyze the synthesis of 2-oxazolines. Copper(I) N-heterocyclic carbene (NHC) complexes, for instance, have been shown to be effective catalysts for the reaction of nitriles with amino alcohols, providing 2-substituted oxazolines under relatively mild conditions. organic-chemistry.org This approach would be applicable to the synthesis of this compound by reacting dodecanenitrile (B1212230) with a suitable amino alcohol precursor like serinol. Palladium catalysis has also been utilized in three-component couplings of aryl halides, amino alcohols, and isocyanides to yield oxazolines. organic-chemistry.org While this specific methodology is geared towards aryl-substituted oxazolines, it highlights the versatility of metal catalysis in this area. Molybdenum(VI) dioxide complexes have also been reported as effective catalysts for oxazoline formation, tolerating a broad range of functional groups. organic-chemistry.org
Brønsted/Lewis Acids:
Brønsted and Lewis acids are commonly used to promote the cyclization of N-(2-hydroxyethyl)amides to 2-oxazolines. Triflic acid (TfOH), a strong Brønsted acid, has been demonstrated to be a highly effective promoter for this dehydrative cyclization. nih.govmdpi.com The reaction proceeds by activating the hydroxyl group of the N-(2-hydroxyethyl)amide, facilitating intramolecular nucleophilic attack by the amide oxygen. This method is notable for its good functional group tolerance and the generation of water as the only byproduct. nih.govmdpi.com
Lewis acids such as zinc chloride (ZnCl₂) are classic catalysts for the synthesis of 2-oxazolines from nitriles and amino alcohols, although this often requires high temperatures. wikipedia.org More recently, other Lewis acids like indium(III) triflate (In(OTf)₃) and copper(II) triflate (Cu(OTf)₂) have been explored. Cu(OTf)₂ was found to be particularly effective in the isomerization of 3-amido-2-phenyl azetidines to 2-oxazolines, showcasing its utility in alternative synthetic routes. mdpi.com
A comparative overview of different catalytic systems is presented in the table below.
| Catalyst System | Precursors | General Conditions | Advantages |
| Copper-NHC Complexes | Nitriles, Amino Alcohols | Mild conditions | Good yields, avoids harsh reagents |
| Palladium Catalysis | Aryl Halides, Amino Alcohols, Isocyanides | Multicomponent reaction | High efficiency for aryl-oxazolines |
| Molybdenum(VI) Dioxide | Various | Broad applicability | High functional group tolerance |
| Triflic Acid (TfOH) | N-(2-hydroxyethyl)amides | 80 °C, DCE | High yields, water as byproduct |
| Zinc Chloride (ZnCl₂) | Nitriles, Amino Alcohols | High temperature (refluxing chlorobenzene) | Classic, well-established method |
| Copper(II) Triflate (Cu(OTf)₂) | 3-Amido-2-phenyl azetidines | Refluxing 1,2-dichloroethane (B1671644) | High yields for isomerization reactions |
Solvent Engineering and Reaction Condition Optimization
The choice of solvent and the optimization of reaction conditions are critical for maximizing the yield and purity of this compound. Solvents can influence reaction rates, equilibria, and the stability of intermediates and products.
In the triflic acid-promoted cyclization of N-(2-hydroxyethyl)amides, a screening of solvents including 1,2-dichloroethane (DCE), toluene, and acetonitrile (B52724) showed that while DCE gave optimal results, other solvents also provided the product in good yields, suggesting a minor solvent effect for this particular transformation. nih.gov Temperature is a crucial parameter; for the TfOH-promoted reaction, 80 °C was found to be optimal, with lower temperatures resulting in significantly lower yields. nih.gov
For syntheses starting from carboxylic acids and amino alcohols, one-pot procedures are often desirable. The optimization of coupling reagents and cyclization conditions is key. For example, the use of dehydrating agents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor allows for the cyclization of β-hydroxy amides under very mild conditions (-78 °C for DAST, -20 °C for Deoxo-Fluor). organic-chemistry.org
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. The synthesis of 4,4-disubstituted 2-oxazolines has been efficiently achieved under solvent-free microwave irradiation, representing a green and economical alternative to traditional heating methods. researchgate.net This technique could be particularly advantageous for the synthesis of this compound, potentially reducing reaction times and improving energy efficiency.
The following table summarizes the effect of different solvents on a model oxazoline synthesis.
| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Relative Yield (%) |
| 1,2-Dichloroethane (DCE) | 10.4 | 83.5 | 95 |
| Toluene | 2.4 | 111 | 90 |
| Acetonitrile (MeCN) | 37.5 | 82 | 88 |
| Tetrahydrofuran (THF) | 7.6 | 66 | 85 |
Stereoselective Synthesis Research for Chiral this compound Analogues
The introduction of chirality into the oxazoline ring is of great importance, as chiral oxazolines are widely used as ligands in asymmetric catalysis. wikipedia.org For analogues of this compound, stereocenters can be introduced at the 4-position of the oxazoline ring.
Asymmetric Synthetic Routes to 2-Oxazolines
The most common approach to chiral 2-oxazolines involves the use of enantiomerically pure amino alcohols as starting materials. wikipedia.orgacs.org These chiral amino alcohols are readily available from the reduction of natural amino acids. For instance, L-serine can be a precursor to chiral 4-substituted-2-oxazolines. nih.gov The cyclization of an N-acylated chiral amino alcohol generally proceeds with retention or inversion of configuration at the stereocenter, depending on the reaction mechanism. For example, TfOH-promoted cyclization of an enantiopure β-hydroxy amide was found to proceed with inversion of stereochemistry. mdpi.com
Ruthenium-catalyzed asymmetric hydrogenation of 2-oxazolones has been developed as an efficient method for the synthesis of optically active 4-substituted 2-oxazolidinones, which can be further converted to chiral β-amino alcohols and subsequently to chiral oxazolines. rsc.org This route offers excellent enantioselectivities for a variety of substrates.
Diastereoselective and Enantioselective Approaches for Structural Control
When the amino alcohol precursor contains multiple stereocenters, or when new stereocenters are formed during the reaction, diastereoselectivity becomes a critical aspect. For the synthesis of chiral analogues of this compound, a key challenge would be the diastereoselective synthesis of the required chiral amino alcohol precursor.
Enantioselective Brønsted acid-catalyzed N-acyliminium cyclization cascades have been developed to produce complex heterocyclic structures with high enantiomeric excess. nih.govresearchgate.net While not a direct synthesis of simple oxazolines, this methodology demonstrates the power of chiral Brønsted acids in controlling stereochemistry during cyclization reactions.
The synthesis of polysubstituted isoxazolines with high diastereoselectivity has been achieved through modular approaches, which could potentially be adapted for oxazoline synthesis. chemistryviews.org Furthermore, titanium-catalyzed stereoselective cyclization has been used to afford spirooxindole oxazolines with excellent diastereoselectivity, highlighting the potential of metal catalysis in controlling the formation of complex chiral structures containing an oxazoline ring. acs.org
The table below outlines some approaches to stereoselective oxazoline synthesis.
| Method | Chiral Source | Stereocontrol | Key Features |
| Chiral Amino Alcohols | Natural Amino Acids | Substrate-controlled | Readily available starting materials, predictable stereochemical outcome. |
| Asymmetric Hydrogenation | Chiral Ru-NHC catalyst | Catalyst-controlled | High enantioselectivity for a broad range of substrates. |
| Brønsted Acid Catalysis | Chiral Phosphoric Acids | Catalyst-controlled | High enantioselectivity in cyclization cascades. |
| Diastereoselective Lithiation | Chiral Oxazoline Auxiliary | Auxiliary-controlled | Access to specific diastereomers through choice of reagents. sun.ac.za |
Chemical Reactivity and Derivatization Studies of 2 Undecyl 2 Oxazoline 4,4 Dimethanol
Reactivity of the Oxazoline (B21484) Ring
The 2-oxazoline ring is a cyclic imino ether that exhibits a unique set of chemical properties. Its reactivity is primarily centered around the C=N- bond and the potential for ring-opening reactions. The stability of the oxazoline ring is generally high, showing resistance to many common reagents; however, under specific conditions, it can be induced to undergo transformations. wikipedia.org
Ring-Opening Reactions and Transformations
The oxazoline ring can be opened through several pathways, most notably via acid-catalyzed hydrolysis or by nucleophilic attack.
Nucleophilic Ring-Opening: The oxazoline ring can also be opened by various nucleophiles. For instance, primary and secondary amines can attack the C5 position of the ring, leading to the formation of unsymmetrically substituted ethylenediamines. acs.org Similarly, thiols and other strong nucleophiles can facilitate ring-opening under appropriate conditions. These reactions provide a pathway to more complex molecular architectures.
Below is a table summarizing potential ring-opening reactions of 2-Undecyl-2-oxazoline-4,4-dimethanol.
| Reagent(s) | Product | Reaction Conditions |
| H₃O⁺ | N-(1,1-bis(hydroxymethyl)-2-hydroxyethyl)dodecanamide | Acidic, aqueous solution, heat |
| R-NH₂ | N¹-(1,1-bis(hydroxymethyl)-2-hydroxyethyl)-N²-alkyldodecanediamide | Varies depending on amine reactivity |
| R-SH | S-alkyl-N-(1,1-bis(hydroxymethyl)-2-hydroxyethyl)dodecanethioimidate | Base catalysis may be required |
This is an interactive data table. You can sort and filter the data as needed.
Mechanistic Investigations of Oxazoline Ring Stability and Reactivity
The stability of the 2-oxazoline ring is attributed to its cyclic structure and the delocalization of electrons in the imino ether group. The ring is generally stable under neutral and basic conditions. wikipedia.org However, the presence of the long alkyl chain at the 2-position may influence its reactivity due to steric hindrance, potentially slowing down the rate of nucleophilic attack at the C2 carbon.
Mechanistic studies on 2-oxazolines have primarily focused on their cationic ring-opening polymerization (CROP). nih.gov This process is initiated by electrophiles, such as alkyl halides or triflates, which attack the nitrogen atom to form a highly reactive oxazolinium cation. researchgate.net Subsequent nucleophilic attack by another oxazoline monomer on the C5 carbon of the activated ring leads to polymerization. While not a simple ring-opening of a single molecule, these studies provide valuable insight into the electrophilic activation and subsequent nucleophilic attack mechanisms that govern oxazoline ring reactivity.
Transformations Involving the 4,4-Dimethanol Groups
The two primary hydroxyl groups at the 4-position offer a rich platform for a variety of chemical modifications. These reactions generally follow the well-established chemistry of primary alcohols.
Selective Oxidation and Reduction Reactions
Selective Oxidation: The selective oxidation of the primary hydroxyl groups of the 4,4-dimethanol moiety can lead to the formation of aldehydes or carboxylic acids, depending on the oxidizing agent and reaction conditions. Due to the presence of two primary alcohols, a mixture of the mono- and di-oxidized products is possible. Achieving selective mono-oxidation can be challenging and may require the use of sterically hindered oxidizing agents or enzymatic methods. nih.gov Common oxidizing agents that could be employed include pyridinium (B92312) chlorochromate (PCC) for the formation of aldehydes and potassium permanganate (B83412) (KMnO₄) or Jones reagent for the formation of carboxylic acids. The oxazoline ring is generally resistant to oxidation under these conditions. wikipedia.org
Reduction Reactions: As the 4,4-dimethanol groups are already in a reduced state (alcohols), further reduction is not applicable. However, if the hydroxyl groups are first oxidized to aldehydes or carboxylic acids, they can then be reduced back to alcohols using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Esterification and Etherification Studies
Esterification: The primary hydroxyl groups of this compound can readily undergo esterification with carboxylic acids, acid chlorides, or acid anhydrides in the presence of an acid or base catalyst. This reaction allows for the introduction of a wide variety of functional groups onto the molecule. The reaction can be controlled to favor either mono- or di-esterification by adjusting the stoichiometry of the acylating agent.
Etherification: Ether derivatives can be synthesized via the Williamson ether synthesis, where the hydroxyl groups are first deprotonated with a strong base (e.g., sodium hydride) to form alkoxides, which then react with an alkyl halide. This method allows for the introduction of various alkyl or aryl groups.
The following table outlines potential esterification and etherification reactions.
| Reaction Type | Reagent(s) | Product |
| Esterification | Acetic Anhydride, Pyridine | 2-Undecyl-2-oxazoline-4,4-di(acetoxymethyl) |
| Esterification | Benzoyl Chloride, Triethylamine | 2-Undecyl-2-oxazoline-4,4-di(benzoyloxymethyl) |
| Etherification | Methyl Iodide, NaH | 2-Undecyl-2-oxazoline-4,4-di(methoxymethyl) |
| Etherification | Benzyl (B1604629) Bromide, NaH | 2-Undecyl-2-oxazoline-4,4-di(benzyloxymethyl) |
This is an interactive data table. You can sort and filter the data as needed.
Formation of Cyclic Derivatives (e.g., Acetals, Ketals)
The 1,3-diol arrangement of the 4,4-dimethanol group is well-suited for the formation of cyclic derivatives, such as acetals and ketals, upon reaction with aldehydes and ketones, respectively. This reaction is typically catalyzed by an acid and involves the removal of water to drive the equilibrium towards the product. The formation of a six-membered ring is thermodynamically favored.
This transformation can be used to protect the diol functionality while other chemical modifications are performed on the oxazoline ring or the undecyl chain. The resulting acetal (B89532) or ketal can then be readily removed by acid-catalyzed hydrolysis.
Multi-Component Reactions and Cascade Processes
The strategic arrangement of functional groups in this compound makes it an ideal candidate for multi-component reactions (MCRs) and cascade processes. These approaches are highly valued in modern organic synthesis for their efficiency, atom economy, and ability to generate molecular complexity in a single step. researchgate.net
The 2-oxazoline ring can act as a stable heterocyclic core that can be incorporated into larger molecular frameworks. MCRs involving aldehydes, amines, and other reactive species could potentially engage the diol functionality of this compound. For instance, a Passerini or Ugi-type reaction could be envisioned where one of the hydroxyl groups acts as the alcohol component, thereby tethering a new, complex substituent to the oxazoline scaffold.
Furthermore, cascade reactions can be initiated at one of the functional groups, leading to a sequence of intramolecular transformations. An acid-catalyzed opening of the oxazoline ring, for example, can generate an amino-ester intermediate. nih.govrsc.org This intermediate could then be trapped intramolecularly by a derivative of the diol group, leading to the formation of more complex, polycyclic architectures. This strategy is analogous to tandem heterocyclization/[3+2] cycloaddition reactions that build multiple new bonds and rings in a single operation. acs.org
Below is a table outlining potential cascade reactions for integrating the scaffold into larger structures.
| Reaction Type | Initiating Group | Potential Reactants | Resulting Architecture |
| Acid-Catalyzed Ring Opening/Cyclization | Oxazoline Nitrogen | Internal Diol (derivatized) | Bicyclic or Macrocyclic Ether/Amine |
| Tandem Acylation/Michael Addition | Diol Hydroxyl Groups | Acryloyl Chloride, Amine | Polyfunctional Acyclic Structure |
| Ugi Multi-Component Reaction | Diol Hydroxyl Group | Aldehyde, Amine, Isocyanide | Complex Peptidomimetic Side Chain |
One-pot syntheses are highly efficient as they minimize purification steps and reduce solvent waste. The distinct reactivity of the hydroxyl groups and the oxazoline ring in this compound can be exploited in one-pot procedures. researchgate.netrsc.org
A potential one-pot strategy could involve the selective mono-functionalization of one of the primary hydroxyl groups under organocatalytic conditions. rsc.org This could be followed by the addition of a second set of reagents to modify the remaining hydroxyl group or to effect a ring-opening of the oxazoline. For instance, one hydroxyl could be selectively acylated, and the second could then be converted into a leaving group to facilitate an intramolecular substitution by the nitrogen of a ring-opened oxazoline intermediate. Such strategies allow for the controlled and sequential modification of the molecule without isolating intermediates.
Another approach could leverage the oxazoline as a protecting group for a carboxylic acid precursor while the diol is manipulated. wikipedia.org Subsequent hydrolysis of the oxazoline would reveal a carboxylic acid, creating a tri-functional molecule in a one-pot, multi-step sequence.
Development of Functionalized Analogues and Derivatives for Specific Research Applications
The this compound scaffold is well-suited for the development of specialized molecular probes and multifunctional conjugates for research in areas such as chemical biology and materials science.
The two primary hydroxyl groups are convenient handles for the introduction of chemical tags and linkers. nih.gov Using standard coupling chemistries, a wide variety of functionalities can be attached to the scaffold. These include:
Fluorescent Dyes: Reporter molecules such as fluorescein (B123965) or rhodamine can be attached via ester or ether linkages to allow for visualization in biological systems.
Affinity Tags: Biotin can be conjugated to the molecule, enabling its use in affinity-based purification or detection assays.
Clickable Handles: Azide (B81097) or alkyne groups can be installed, making the molecule ready for copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC/SPAAC) "click" chemistry. This allows for modular and highly efficient conjugation to other molecules. core.ac.uk
The use of oligo(ethylene glycol) (OEG) or polyethylene (B3416737) glycol (PEG) linkers can be employed to connect these tags to the scaffold. nih.govlumiprobe.com These hydrophilic linkers can improve the solubility of the resulting conjugate and provide spatial separation between the scaffold and the tag, which can be crucial for maintaining the function of both moieties. nih.gov
The table below summarizes potential tags and linkers for derivatization.
| Tag/Linker Type | Example | Target Functional Group | Conjugation Chemistry |
| Fluorescent Tag | Sulfo-Rhodamine B | Hydroxyl | Esterification |
| Affinity Tag | Biotin | Hydroxyl | Carbamate formation |
| Click Chemistry Handle | Azide | Hydroxyl | Mesylation followed by Azide Substitution |
| Hydrophilic Linker | Azide-PEG4-Amine | Hydroxyl (activated) | Etherification |
| Thiol-Reactive Group | Maleimide | Hydroxyl (via linker) | Michael Addition |
The inherent trifunctional nature of this compound (lipophilic chain, heterocyclic core, hydrophilic diol) makes it an excellent starting point for creating multifunctional scaffolds. mdpi.comnih.gov By selectively modifying each part of the molecule, researchers can design sophisticated constructs for various applications, such as drug delivery or diagnostics.
For example, the selective mono-functionalization of the diol allows for the creation of a heterobifunctional molecule. rsc.orgualberta.ca One hydroxyl could be used to attach a targeting ligand (e.g., a peptide that binds to a specific cell receptor), while the other could be conjugated to a therapeutic payload or a reporter group. The undecyl chain provides a lipophilic domain that could facilitate interaction with cell membranes or be used for self-assembly into micelles or other nanostructures. The stable oxazoline core provides a rigid framework connecting these different functional domains. This modular approach allows for the systematic variation of each component to optimize the properties of the final conjugate. symeres.com
Polymer Chemistry of 2 Undecyl 2 Oxazoline 4,4 Dimethanol As a Monomer and Building Block
Cationic Ring-Opening Polymerization (CROP) of 2-Oxazoline Monomers
Cationic ring-opening polymerization (CROP) is the most prominent method for the polymerization of 2-oxazoline monomers. nih.govresearchgate.net This technique, discovered in 1966, proceeds via a living polymerization mechanism under appropriate conditions, offering excellent control over the polymer architecture. nih.govmdpi.com The living nature of the polymerization allows for the synthesis of block copolymers and end-functionalized polymers. rsc.orgrsc.orgmetu.edu.tr The driving force for the polymerization is the release of ring strain in the five-membered oxazoline (B21484) ring and the isomerization of the cyclic imino ether to a more stable tertiary amide. nih.gov
The initiation of CROP of 2-oxazolines involves an electrophilic attack on the nitrogen atom of the oxazoline ring. nih.gov This leads to the formation of a highly reactive oxazolinium cation, which is the active species in the polymerization. nih.govresearchgate.net A wide variety of initiators can be used, including:
Alkylating agents: Alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide), tosylates (e.g., methyl tosylate), and triflates (e.g., methyl triflate) are commonly used initiators. researchgate.netbeilstein-journals.org Trifflates are generally considered the most reactive. researchgate.net
Lewis acids: Both organic and inorganic Lewis acids can initiate the polymerization. nih.govresearchgate.net
Other initiators: More exotic initiators such as rare-earth metal triflates and even supercritical CO2 have also been reported. rsc.orgresearchgate.net
Table 1: Common Initiators for Cationic Ring-Opening Polymerization of 2-Oxazolines
| Initiator Class | Examples | Reactivity Order |
| Alkyl Sulfonates | Methyl Tosylate (MeOTs), Methyl Nosylate (MeONs), Methyl Triflate (MeOTf) | Tosylate < Nosylate < Triflate researchgate.net |
| Alkyl Halides | Methyl Iodide, Benzyl Bromide | Varies with halide and alkyl group beilstein-journals.org |
| Lewis Acids | Boron Trifluoride Etherate | High |
| Rare-Earth Metal Triflates | Scandium Triflate (Sc(OTf)3) | High catalytic efficiency rsc.org |
Propagation in the CROP of 2-oxazolines proceeds via a nucleophilic attack of the nitrogen atom of a monomer molecule on the electrophilic carbon atom (C5) of the oxazolinium ring at the end of the growing polymer chain. nih.gov This results in the ring opening of the active species and the addition of a monomer unit to the polymer chain, with the regeneration of the oxazolinium cation at the new chain end. nih.gov
Termination of the living polymerization is achieved by the addition of a nucleophile that reacts with the cationic propagating species to form a stable, non-reactive end group. metu.edu.tr A variety of nucleophiles can be used as terminating agents, including:
Water or hydroxide (B78521) solutions to yield hydroxyl-terminated polymers. vt.edu
Amines to produce amine-terminated polymers.
Other nucleophiles like carboxylates or thiolates. rsc.org
The ability to control the termination step allows for the synthesis of telechelic polymers with specific end-group functionalities. tcichemicals.com
While CROP is the predominant method for 2-oxazoline polymerization, it is important to note that some 2-oxazoline monomers, particularly those with a vinyl group such as 2-isopropenyl-2-oxazoline, can be polymerized via controlled/living radical polymerization (CLRP) techniques. researchgate.netnih.gov These methods, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, can also provide good control over the polymer architecture. researchgate.net However, for most 2-alkyl-2-oxazolines, CROP remains the method of choice.
Research into Novel Poly(2-oxazoline) Materials
Hydrogel Formation and Cross-linking Chemistry in Research
Poly(2-oxazoline)s are highly valued for their ability to form hydrogels, which are three-dimensional polymer networks capable of absorbing large amounts of water. nih.govresearchgate.net The incorporation of monomers like 2-Undecyl-2-oxazoline-4,4-dimethanol into a PAOx backbone provides pendant hydroxyl groups that serve as ideal sites for covalent cross-linking, a critical step in hydrogel formation.
The cross-linking of PAOx can be achieved through several established chemical strategies. One common method involves the post-polymerization modification of reactive side chains. The two primary hydroxyl groups on the dimethanol moiety of the monomer unit are particularly amenable to reactions such as esterification with di- or multifunctional acyl chlorides or anhydrides, or reaction with diisocyanates to form urethane (B1682113) linkages. Another advanced strategy involves converting the hydroxyl groups into polymerizable moieties, such as acrylates, allowing for network formation via photo-induced radical polymerization.
Research into PAOx hydrogels has demonstrated various cross-linking chemistries that could be applied to polymers derived from this monomer. For instance, introducing functional side chains like cyclooctyne (B158145) and azide (B81097) groups allows for in-situ gelation through strain-promoted alkyne-azide cycloaddition (SPAAC), a bio-orthogonal click chemistry reaction that can occur under physiological conditions. nih.gov This method is particularly useful for creating injectable hydrogels for tissue engineering and drug delivery. nih.gov Similarly, the incorporation of vinyl groups enables cross-linking via thiol-ene chemistry, offering another efficient and cell-compatible method for hydrogel fabrication. oatext.comoatext.com
The general approaches to forming PAOx-based hydrogels are summarized in the table below.
| Cross-linking Strategy | Description | Key Features | Relevant Research |
| During Polymerization | A bis(2-oxazoline) compound is used as a cross-linking agent during the cationic ring-opening polymerization (CROP). | Forms the network in a single step. Can result in residual organic reagents. | nih.gov |
| Post-Polymerization (Side-Chains) | Functional groups on the polymer side chains (e.g., hydroxyl, vinyl, azide) are reacted to form cross-links. | Highly versatile; allows for purification of the polymer before cross-linking. Enables bio-orthogonal chemistries. | nih.govoatext.com |
| Partial Hydrolysis | The amide bonds in the PAOx backbone (e.g., of poly(2-ethyl-2-oxazoline)) are partially hydrolyzed to yield reactive secondary amine groups for cross-linking. | Introduces free amine groups that can enhance cell adhesion and provide sites for further functionalization. | nih.gov |
The hydroxyl functionalities of this compound make it a prime candidate for post-polymerization cross-linking strategies, enabling the creation of well-defined and biocompatible hydrogel networks.
Design of Thermoresponsive and Stimuli-Responsive Polymer Systems
A significant area of polymer research focuses on "smart" materials that respond to external stimuli such as temperature, pH, or light. researchgate.netrsc.org Poly(2-oxazoline)s are well-known for their thermoresponsive behavior, particularly the exhibition of a Lower Critical Solution Temperature (LCST), where the polymer undergoes a reversible phase transition from soluble to insoluble in water upon heating. mdpi.comrsc.org
The LCST of a PAOx is governed by the delicate hydrophilic-hydrophobic balance of the polymer chain. rsc.org The structure of this compound is inherently amphiphilic. The long, 11-carbon undecyl group provides significant hydrophobicity, which generally lowers the LCST. Conversely, the polymer backbone's tertiary amide groups and the monomer's two side-chain hydroxyl groups contribute hydrophilicity, which tends to increase the LCST. acs.org
The table below details examples of thermoresponsive homopolymers from the poly(2-oxazoline) family, illustrating the effect of side-chain structure on the LCST.
| Poly(2-oxazoline) Homopolymer | Side Chain | Typical LCST (°C) | Hydrophilic/Hydrophobic Character |
| Poly(2-ethyl-2-oxazoline) (PEtOx) | -CH₂CH₃ | 61-69 | Hydrophilic, thermoresponsive |
| Poly(2-n-propyl-2-oxazoline) (P(n)PropOx) | -(CH₂)₂CH₃ | 21-26 | More hydrophobic, thermoresponsive |
| Poly(2-isopropyl-2-oxazoline) (PiPropOx) | -CH(CH₃)₂ | 36-39 | More hydrophobic, thermoresponsive |
| Poly(2-methyl-2-oxazoline) (PMeOx) | -CH₃ | > 100 | Very hydrophilic, not thermoresponsive |
| Poly(2-butyl-2-oxazoline) (PBuOx) | -(CH₂)₃CH₃ | Insoluble | Hydrophobic |
Polymers incorporating this compound would likely be insoluble as homopolymers due to the long undecyl chain, but would be ideal as a comonomer to impart both functionality and hydrophobicity for tuning the LCST of copolymers. rsc.orgnih.gov
Development of Polymeric Scaffolds for 3D Culture Research
In the field of tissue engineering, there is a high demand for synthetic scaffolds that can mimic the extracellular matrix (ECM) and support three-dimensional (3D) cell growth. researchgate.net Poly(2-oxazoline) hydrogels have emerged as a compelling alternative to more established materials like polyethylene (B3416737) glycol (PEG) for these applications, owing to their excellent biocompatibility, low immunogenicity, and high degree of chemical versatility. oatext.comoatext.com
The creation of PAOx-based scaffolds involves forming a cross-linked hydrogel network that provides structural support for cells. qut.edu.au A key requirement for these scaffolds is a porous architecture that facilitates nutrient and oxygen transport and allows for cell infiltration and growth. oatext.com Porosity can be induced in PAOx hydrogels using techniques such as salt leaching or controlled freeze-drying. oatext.comqut.edu.au
A critical advantage of PAOx is the ease with which its chemistry can be tailored. The PAOx backbone itself is generally bio-inert, meaning it resists non-specific protein adsorption and cell adhesion. oatext.com While this "stealth" property is beneficial for some applications, for tissue scaffolds, cell adhesion is necessary. This is achieved by decorating the polymer with specific cell-binding motifs, most commonly the peptide sequence Arginine-Glycine-Aspartic acid (RGD). oatext.comoatext.com
The hydroxyl groups provided by the this compound monomer are ideal anchor points for conjugating such bioactive molecules. Standard bioconjugation techniques can be used to attach peptides like RGD to the polymer backbone via the hydroxyl side chains. This allows for precise control over the scaffold's biological activity, promoting specific cell attachment, proliferation, and differentiation. oatext.comoatext.com Research has shown that the presence of RGD motifs is essential for the attachment and growth of primary human stromal cells on PAOx scaffolds. oatext.comqut.edu.au Therefore, this monomer serves as a valuable component for designing advanced, functional polymeric scaffolds for 3D cell culture. nih.gov
Supramolecular Chemistry and Self Assembly Research Involving 2 Undecyl 2 Oxazoline 4,4 Dimethanol
Investigation of Intermolecular Interactions and Hydrogen Bonding Networks
The self-assembly of 2-undecyl-2-oxazoline-4,4-dimethanol is primarily governed by a delicate balance of intermolecular forces. The presence of both polar and nonpolar moieties within the same molecule leads to the formation of complex, ordered structures.
The long undecyl chain introduces a significant hydrophobic character to the molecule. In aqueous environments, these hydrophobic tails tend to avoid contact with water molecules, driving them to aggregate. This phenomenon, known as the hydrophobic effect, is a primary driving force for the self-assembly of amphiphilic molecules. The length of the hydrophobic side-chain in amphiphilic copoly(2-oxazoline)s has been shown to play a crucial role in the stability and drug-loading capacity of the resulting nanoparticles. nih.gov An optimal side-chain length can maximize therapeutic loading, while excessively long chains might lead to crystallization and hinder interactions. nih.gov The interplay between the hydrophobic interactions of the undecyl chains and the hydrogen bonding of the dimethanol groups dictates the final morphology of the self-assembled structures.
Formation of Ordered Supramolecular Structures
The amphiphilic nature of this compound allows for the formation of various ordered supramolecular structures in both aqueous and non-aqueous media. These structures are of interest for a wide range of applications, from drug delivery to materials science.
In aqueous solutions, amphiphilic block copolymers based on poly(2-oxazoline)s are known to self-assemble into complex structures such as multicompartment micelles, pseudo-vesicles, and yolk/shell nanoparticles. rsc.orgresearchgate.net The variation of the hydrophobic to hydrophilic ratio in these copolymers can control the resulting self-assembled structures, leading to the formation of spherical and cylindrical micelles, as well as sheets and vesicles. chemrxiv.orghelsinki.fi While specific studies on this compound are not detailed in the provided results, the behavior of analogous poly(2-oxazoline) systems suggests that this molecule would readily form micelles or vesicles in aqueous media. nih.gov In these structures, the hydrophobic undecyl chains would form the core, shielded from the water, while the hydrophilic dimethanol groups would be exposed to the aqueous environment. The specific morphology would depend on factors such as concentration, temperature, and the presence of other solutes.
| Self-Assembled Structure | Driving Force | Potential Application |
| Micelles | Hydrophobic interactions of undecyl chains | Drug delivery, solubilization of hydrophobic compounds |
| Vesicles | Bilayer formation driven by amphiphilicity | Drug delivery, microreactors |
The ability of molecules to form ordered layers on surfaces is critical for the development of functional materials. Poly(2-oxazoline)s have been successfully used to create thin films and coatings. nih.gov These coatings can be deposited via plasma polymerization, offering an advantage over other methods. nih.gov Hydrogen-bonded multilayer films have been fabricated using poly(2-oxazoline)s and tannic acid, where the layer growth is driven by the hydrogen bonding between the amide groups of the oxazoline (B21484) and the phenol (B47542) groups of the tannic acid. The ability of this compound to form hydrogen bonds through its dimethanol groups, coupled with the van der Waals interactions of the undecyl chains, suggests its potential for forming stable and ordered self-assembled monolayers (SAMs) on various substrates. Such SAMs could be used to modify surface properties, for example, to create biocompatible or anti-fouling surfaces.
Host-Guest Chemistry and Complexation Studies
The organized structures formed by this compound, such as micelles and vesicles, can encapsulate other molecules, a principle central to host-guest chemistry. The hydrophobic core of a micelle, for instance, can serve as a microenvironment for poorly water-soluble "guest" molecules.
Research on poly(2-oxazoline)-based micelles has demonstrated their ability to encapsulate hydrophobic drugs like curcumin. nih.gov The loading of these guest molecules can influence the physicochemical properties and morphology of the micelles. nih.gov Interactions between the guest molecule, the polymer, and components of the surrounding biological environment are crucial for the performance of these systems, for instance, in oral drug delivery. nih.gov Studies involving metal complexation have also been reported for some 2-acylmethyl-2-oxazolines, indicating the potential for the oxazoline ring and its substituents to coordinate with metal ions. rsc.org While specific host-guest studies with this compound are not detailed, the general principles of encapsulation by poly(2-oxazoline) micelles are applicable.
| Guest Molecule Type | Potential Interaction | Application |
| Hydrophobic Drug | Encapsulation in micellar core | Drug delivery, improved solubility |
| Metal Ions | Coordination with oxazoline nitrogen and hydroxyl groups | Catalysis, sensing |
Interaction with Macrocyclic Receptors and Nanostructures
There is no specific research documenting the interaction of this compound with macrocyclic receptors such as cyclodextrins, calixarenes, or cucurbiturils. In principle, the hydrophobic undecyl chain could form inclusion complexes with the cavities of these macrocycles, particularly cyclodextrins, which are known to encapsulate long alkyl chains. This complexation could be used to modulate the solubility and aggregation behavior of the molecule. The 4,4-dimethanol group could potentially interact with the rim of the macrocycle, influencing the stability and geometry of the resulting host-guest complex.
Designing Specific Recognition Motifs
The design of specific recognition motifs involving this compound has not been reported. The combination of a hydrophobic tail and a hydrogen-bonding headgroup provides a basis for creating specific non-covalent interactions. For instance, the hydroxyl groups could be used to direct the assembly of the molecule through hydrogen bonding with complementary functional groups on other molecules. This could lead to the formation of ordered structures such as sheets or fibers. However, no studies have been published that explore this potential.
Dynamic Supramolecular Systems
Dynamic supramolecular systems are characterized by their ability to reversibly assemble and disassemble in response to external stimuli. While this is an active area of research for poly(2-oxazoline)s in general, no such systems based specifically on this compound have been described in the literature.
Reversible Assembly and Disassembly Mechanisms
Mechanisms for the reversible assembly and disassembly of this compound have not been investigated. Theoretically, such mechanisms could be triggered by changes in temperature, pH, or the addition of competing guest molecules for a macrocyclic host. For example, if the undecyl chain were encapsulated by a cyclodextrin, the addition of a more strongly binding guest could displace the oxazoline derivative, leading to disassembly of any supramolecular structure.
Self-Healing and Adaptive Materials Research
There is no research on the use of this compound in self-healing or adaptive materials. The reversible nature of non-covalent bonds, such as hydrogen bonds that could be formed by the dimethanol group, is a key principle in the design of self-healing materials. If this molecule were incorporated into a polymer network, the disruption of these bonds upon damage could potentially be reversed, leading to a healing effect. However, no experimental work has been published to support this hypothesis for this specific compound.
Advanced Characterization Techniques in Research for 2 Undecyl 2 Oxazoline 4,4 Dimethanol and Its Polymerized Forms
Spectroscopic Analysis Methodologies for Structural Elucidation
Spectroscopic techniques are indispensable for providing detailed information about the molecular structure, functional groups, and composition of "2-Undecyl-2-oxazoline-4,4-dimethanol" and its polymer.
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise molecular structure of "this compound". Both ¹H and ¹³C NMR are employed to map the chemical environment of each atom.
For the monomer, ¹H NMR spectroscopy would provide characteristic signals corresponding to the protons in the undecyl chain, the oxazoline (B21484) ring, and the dimethanol groups. The integration of these signals helps in confirming the ratio of protons in different parts of the molecule. The chemical shifts (δ) are indicative of the electronic environment of the protons. For instance, the methylene (B1212753) protons of the oxazoline ring are expected to appear at a distinct chemical shift compared to those in the long alkyl chain.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal, allowing for the confirmation of the undecyl chain, the oxazoline ring carbons (including the C=N carbon), and the carbons of the hydroxymethyl groups.
In the analysis of the polymerized form, poly(this compound), NMR is used to confirm the successful ring-opening polymerization. mdpi.comrsc.org The disappearance of signals corresponding to the methylene protons in the oxazoline ring and the appearance of new signals corresponding to the repeating units of the polymer backbone are key indicators of polymerization. researchgate.net Diffusion-Ordered NMR Spectroscopy (DOSY) can also be employed to study the size and conformation of the polymer in solution. rsc.orghelsinki.fibohrium.com
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| CH₃ (undecyl) | 0.8 - 0.9 |
| (CH₂)₉ (undecyl) | 1.2 - 1.4 |
| CH₂ adjacent to C=N | 2.2 - 2.4 |
| CH₂ in oxazoline ring | 3.8 - 4.2 |
| CH₂OH | 3.5 - 3.7 |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| CH₃ (undecyl) | ~14 |
| (CH₂)₉ (undecyl) | 22 - 32 |
| CH₂ adjacent to C=N | ~28 |
| C in oxazoline ring | ~67 |
| C(CH₂OH)₂ in oxazoline ring | ~78 |
| C=N in oxazoline ring | 165 - 175 |
Fourier-Transform Infrared (FTIR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule.
For "this compound", FTIR spectroscopy would show characteristic absorption bands. A strong band around 1630-1680 cm⁻¹ is indicative of the C=N stretching vibration of the oxazoline ring. mdpi.comresearchgate.net The presence of the hydroxyl groups (-OH) from the dimethanol moiety would be confirmed by a broad absorption band in the region of 3200-3600 cm⁻¹. The C-H stretching vibrations of the undecyl alkyl chain would appear in the 2850-3000 cm⁻¹ region.
Upon polymerization, the characteristic C=N stretching band of the oxazoline ring diminishes or disappears, while a new strong absorption band corresponding to the amide C=O stretching in the polymer backbone appears around 1630-1650 cm⁻¹. mdpi.commdpi.com This shift is a clear indication of the conversion of the cyclic monomer into the linear polymer. nih.gov
Raman spectroscopy provides complementary information, particularly for non-polar bonds. The C-C and C-H bonds of the undecyl chain would give strong signals in the Raman spectrum.
Table 3: Key FTIR Absorption Bands for this compound and its Polymer
| Functional Group | Monomer Wavenumber (cm⁻¹) | Polymer Wavenumber (cm⁻¹) |
|---|---|---|
| O-H stretch (hydroxyl) | 3200-3600 (broad) | 3200-3600 (broad) |
| C-H stretch (alkyl) | 2850-3000 | 2850-3000 |
| C=N stretch (oxazoline) | 1630-1680 | Absent or very weak |
| C=O stretch (amide) | - | 1630-1650 |
Mass spectrometry (MS) is a vital tool for determining the molecular weight and confirming the elemental composition of "this compound". Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used. For the monomer, high-resolution mass spectrometry can provide a highly accurate mass measurement, which can be used to confirm its elemental formula.
In the context of the polymerized form, MS techniques, particularly tandem mass spectrometry (MS/MS), are invaluable for analyzing the polymer structure and confirming the repeating unit mass. rsc.orgresearchgate.netnih.gov MS can also provide information about the end-groups of the polymer chains, which is important for understanding the polymerization mechanism. nih.gov For polymers, mass spectrometry can reveal the distribution of oligomers and identify any side products formed during polymerization. nih.govacs.org
Chromatographic and Separation Science Techniques in Research
Chromatographic techniques are essential for the purification of "this compound" and for the characterization of both the monomer and its resulting polymer.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of the "this compound" monomer and for its quantitative analysis. By employing a suitable stationary phase (e.g., a C18 column for reverse-phase chromatography) and a mobile phase, HPLC can separate the target compound from any impurities, starting materials, or side products from its synthesis. The purity is determined by the relative area of the peak corresponding to the compound.
For quantitative analysis, a calibration curve is typically constructed using standards of known concentration. This allows for the precise determination of the concentration of the monomer in a given sample.
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique for determining the molecular weight and molecular weight distribution (polydispersity index, PDI) of poly(this compound). nih.govacs.orgresearchgate.net
In GPC, the polymer solution is passed through a column packed with porous gel beads. Larger polymer chains are excluded from the pores and thus elute faster, while smaller chains penetrate the pores to a greater extent and elute later. By calibrating the column with polymer standards of known molecular weight (e.g., polystyrene or poly(methyl methacrylate)), the molecular weight of the poly(2-undecyl-2-oxazoline) sample can be determined. mdpi.com
The GPC chromatogram provides information on the number average molecular weight (Mₙ), the weight average molecular weight (Mₙ), and the PDI (Mₙ/Mₙ). A narrow PDI value (close to 1.0) is indicative of a well-controlled, "living" polymerization process. tue.nl
Table 4: Typical GPC Data for a Poly(2-oxazoline)
| Parameter | Description | Typical Value |
|---|---|---|
| Mₙ ( g/mol ) | Number Average Molecular Weight | 5,000 - 50,000 |
| Mₙ ( g/mol ) | Weight Average Molecular Weight | 5,500 - 55,000 |
X-ray Diffraction and Crystallographic Analysis
X-ray diffraction techniques are fundamental in determining the atomic and molecular structure of a material. They provide information on crystallinity, phase identification, and the precise arrangement of atoms in a crystal lattice.
Single Crystal X-ray Diffraction for Definitive Molecular Structure Determination
This technique, when applicable, would provide the most precise and unambiguous determination of the molecular structure of the this compound monomer.
No data available.
Powder X-ray Diffraction for Crystalline Phase Identification in Materials
Powder X-ray diffraction would be employed to analyze the crystalline nature of the polymerized form of this compound.
No data available.
Microscopic and Imaging Techniques for Morphological Characterization
Microscopy techniques are essential for visualizing the surface and bulk morphology of materials at the micro- and nanoscale, providing insights into the physical structure and arrangement of the polymer chains.
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) for Nanostructure Analysis
TEM and SEM would be utilized to investigate the nanostructure and surface features of polymers derived from this compound.
No data available.
Atomic Force Microscopy (AFM) for Surface Topography and Mechanical Properties
AFM would provide high-resolution imaging of the polymer surface and could also be used to probe its local mechanical properties.
No data available.
Thermal Analysis Methods in Polymer Research
Thermal analysis techniques are used to study the effect of temperature on a material's physical and chemical properties. This is critical for understanding the thermal stability, phase transitions, and processing parameters of polymers.
No data available.
Differential Scanning Calorimetry (DSC) for Phase Transition Studies
Differential Scanning Calorimetry is a fundamental thermoanalytical technique used to investigate the thermal transitions of a polymer as a function of temperature. By measuring the heat flow into or out of a sample in comparison to a reference, DSC can determine key properties such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).
For poly(2-oxazoline)s, the nature of the side chain at the 2-position significantly influences these thermal transitions. Generally, longer n-alkyl side chains tend to decrease the glass transition temperature due to increased side-chain flexibility, which acts as an internal plasticizer. For instance, poly(2-n-alkyl-2-oxazoline)s with side chains ranging from one to five carbons exhibit a linear decrease in Tg as the side-chain length increases. core.ac.uk
In the case of poly(this compound), the long undecyl side chain would be expected to impart a low glass transition temperature. Furthermore, the presence of long alkyl side chains can lead to side-chain crystallization, which would be observable as a melting endotherm in the DSC thermogram.
Illustrative DSC Data for Structurally Related Poly(2-oxazoline)s
| Polymer | Glass Transition Temperature (Tg) | Melting Temperature (Tm) |
| Poly(2-methyl-2-oxazoline) | 40-60 °C mdpi.com | 95-180 °C mdpi.comnih.gov |
| Poly(2-ethyl-2-oxazoline) | ~60-62 °C | Not typically observed |
| Poly(2-n-propyl-2-oxazoline) | ~35 °C | Not typically observed |
| Poly(2-methoxycarbonylethyl-2-oxazoline) | 39 °C mdpi.com | Not observed mdpi.com |
| Poly(2-methoxycarbonylpropyl-2-oxazoline) | -1 °C mdpi.com | Not observed mdpi.com |
This table presents data for analogous compounds to illustrate expected trends. Specific values for poly(this compound) are not available.
A typical DSC analysis involves heating the sample at a controlled rate, often followed by a cooling and a second heating cycle to erase the thermal history of the material. acs.org The glass transition is observed as a step-like change in the heat capacity, while melting and crystallization are seen as endothermic and exothermic peaks, respectively. For some poly(2-oxazoline)s, such as poly(2-methyl-2-oxazoline), the crystalline phase that forms from solution may not reform upon cooling from the melt, resulting in an amorphous polymer in the second heating scan. mdpi.comnih.gov
Thermogravimetric Analysis (TGA) for Thermal Stability Investigations
Thermogravimetric Analysis is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA is crucial for determining the thermal stability of polymers, including their decomposition temperatures.
Poly(2-oxazoline)s with hydrocarbon side-chains are generally known for their high thermal stability, often stable up to at least 300°C. core.ac.uk The thermal degradation of these polymers typically occurs in a single step. For example, the thermal destruction of poly(2-methyl-2-oxazoline) has been observed to begin above 209°C. mdpi.comnih.gov
The thermal stability of poly(this compound) is expected to be in a similar range, although the presence of the dimethanol groups at the 4,4-positions might introduce additional degradation pathways at elevated temperatures.
Illustrative TGA Data for Structurally Related Poly(2-oxazoline)s
| Polymer | Onset Decomposition Temperature (Td) |
| Poly(2-methyl-2-oxazoline) | > 209 °C mdpi.comnih.gov |
| Poly(2-oxazoline)s with alkyl side-chains | Generally > 300 °C core.ac.uk |
| Poly(2-methoxycarbonylethyl-2-oxazoline) | > 300 °C mdpi.com |
| Poly(2-methoxycarbonylpropyl-2-oxazoline) | > 300 °C mdpi.com |
This table presents data for analogous compounds to illustrate expected trends. Specific values for poly(this compound) are not available.
A TGA experiment is conducted by placing a small amount of the sample in a pan that is suspended in a furnace. The temperature is then ramped at a constant rate, and the weight of the sample is continuously monitored. The resulting TGA curve plots the percentage of weight loss against temperature, from which the onset of decomposition and other thermal events can be determined.
Theoretical and Computational Investigations of 2 Undecyl 2 Oxazoline 4,4 Dimethanol and Its Derivatives
Quantum Chemical Calculations
Quantum chemical calculations are employed to investigate the electronic properties of molecules, providing detailed information about electron distribution, orbital energies, and reactivity.
Density Functional Theory (DFT) is a robust computational method used to study the electronic structure of molecules. For 2-oxazoline derivatives, DFT calculations can elucidate sites of reactivity and predict molecular properties. Studies on related 2-arene-2-oxazolines have shown that the nitrogen atom of the oxazoline (B21484) ring is the most probable site for protonation, a key step in the widely used cationic ring-opening polymerization (CROP) process. nih.gov
The reactivity of 2-Undecyl-2-oxazoline-4,4-dimethanol can be analyzed using conceptual DFT descriptors, which are derived from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These descriptors include chemical potential (μ), hardness (η), and the electrophilicity index (ω). A high HOMO energy indicates a greater ability to donate electrons (nucleophilicity), while a low LUMO energy suggests a greater ability to accept electrons (electrophilicity). For 2-oxazoline systems, the lone pair of electrons on the nitrogen atom significantly contributes to the HOMO, making it a primary site for electrophilic attack. sciencepublishinggroup.comsciencepublishinggroup.com The long undecyl chain acts as an electron-donating group, which can influence the electron density on the oxazoline ring, while the two hydroxymethyl groups at the C4 position can participate in hydrogen bonding, affecting the molecule's interactions and stability. researchgate.net
DFT calculations can also predict the non-planar, puckered conformation of the oxazoline ring, which is influenced by substituents and intermolecular interactions like hydrogen bonding. researchgate.netmdpi.com This structural information is crucial for understanding the steric effects during polymerization and other chemical reactions.
Table 1: Representative Conceptual DFT Reactivity Descriptors for a Model Oxazoline System Calculated values are illustrative and depend on the specific derivative and computational level of theory.
Ab initio calculations, which are based on first principles without empirical parameters, are used to accurately determine molecular properties and reaction energetics. These methods are particularly useful for modeling reaction mechanisms, such as the CROP of 2-oxazolines. nih.gov Computational studies can map the potential energy surface of the polymerization reaction, identifying transition states and calculating activation barriers. This helps in understanding the influence of the monomer's side chains (like the undecyl group), the counter-ion, and the solvent on the polymerization rate and the occurrence of side reactions. nih.gov
For this compound, ab initio methods could be used to:
Calculate the relative energies of different conformers arising from the rotation of the undecyl chain and the hydroxymethyl groups.
Determine the bond dissociation energies to assess molecular stability.
Simulate vibrational spectra (IR and Raman) to aid in the experimental characterization of the molecule and its polymers. acs.org
Investigate the thermodynamics of self-assembly, such as the energetics of micelle formation for polymers derived from this amphiphilic monomer.
Molecular Dynamics (MD) Simulations
Molecular Dynamics simulations model the physical movements of atoms and molecules over time, providing insights into the dynamic behavior and conformational flexibility of systems ranging from single molecules to large polymer assemblies.
The compound this compound possesses significant conformational flexibility due to its long undecyl alkyl chain and the rotatable C-C and C-O bonds in the dimethanol groups. MD simulations are an ideal tool to explore the vast conformational space of such molecules. helsinki.fi By simulating the molecule in different environments (e.g., in a vacuum, in water, or in an organic solvent), researchers can understand how intermolecular interactions shape its preferred conformations.
Table 2: Key Parameters from MD Simulations for Conformational Analysis
Polymers synthesized from this compound are inherently amphiphilic. The long undecyl group constitutes a hydrophobic segment, while the poly(N-acylethyleneimine) backbone with hydroxymethyl groups provides a hydrophilic character. In aqueous solutions, these amphiphilic block or graft copolymers are expected to undergo self-assembly to form supramolecular structures such as micelles or vesicles. researchgate.netchemrxiv.org
MD and coarse-grained simulation techniques like Dissipative Particle Dynamics (DPD) are used to study these self-assembly processes. researchgate.net These simulations can predict the critical micelle concentration (CMC), the size and shape of the resulting aggregates (e.g., spherical micelles, worm-like micelles, or vesicles), and the internal structure of these nano-assemblies. researchgate.net For instance, DPD simulations on poly(2-oxazoline)-based triblock copolymers have successfully characterized the formation of multicompartment micelles and the distribution of guest molecules within them. researchgate.net Such simulations are crucial for designing nanocarriers for applications like drug delivery, where the structure of the aggregate determines its loading capacity and release kinetics. The dynamics of individual polymer chains within these assemblies, such as the movement of the hydrophobic undecyl tails in the micellar core and the hydration of the hydrophilic corona, can also be investigated.
Chemoinformatics and Quantitative Structure-Property Relationship (QSPR) Studies
Chemoinformatics applies computational methods to solve chemical problems, often by analyzing large datasets to find correlations between chemical structures and their properties. A key tool in this field is the Quantitative Structure-Property Relationship (QSPR) model.
For a series of derivatives of this compound, where, for example, the length of the alkyl chain is varied, QSPR models can be developed to predict important physical and chemical properties. These properties could include the glass transition temperature (Tg) of the resulting polymers, their solubility in different solvents, or their ability to form stable micelles.
The development of a QSPR model involves several steps:
Data Collection: Gathering experimental data for a series of related compounds.
Descriptor Calculation: Calculating a large number of numerical descriptors for each molecule that encode its constitutional, topological, geometric, and electronic features.
Model Building: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical equation that correlates a subset of the most relevant descriptors with the property of interest.
Validation: Rigorously testing the model's predictive power using internal and external validation techniques.
For poly(2-oxazoline)s, chemoinformatic approaches like the use of Hansen Solubility Parameters (HSPs) have been explored to predict polymer-drug compatibility, which is a key factor in designing drug delivery systems. A QSPR study could correlate molecular descriptors of different 2-alkyl-2-oxazoline monomers with the experimentally determined properties of their corresponding polymers, facilitating the in silico design of new polymers with tailored characteristics.
Table 3: Example of a Hypothetical QSPR Data Structure for Predicting Polymer Glass Transition Temperature (Tg)
Predictive Modeling for Reactivity and Material Performance
Theoretical and computational modeling offers a powerful, non-experimental approach to understanding and predicting the chemical behavior and material properties of "this compound." These in silico methods allow for the exploration of molecular characteristics that govern its reactivity and performance in various applications, such as in coatings, as a surfactant, or as a specialty monomer. Key computational techniques that could be employed include Quantum Mechanics (QM) methods like Density Functional Theory (DFT), and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models.
DFT calculations can provide deep insights into the electronic structure of the molecule. scirp.org By modeling the distribution of electrons, it is possible to identify sites susceptible to nucleophilic or electrophilic attack, thus predicting its reactivity in chemical synthesis or its degradation pathways. scirp.org For instance, the nitrogen and oxygen atoms of the oxazoline ring possess lone pairs of electrons, making them potential sites for protonation or coordination to metal centers. The long undecyl chain, being hydrophobic, and the dimethanol group, being hydrophilic, establish the amphiphilic nature of the molecule, which is crucial for its performance as a surfactant. Molecular dynamics (MD) simulations can further elucidate the behavior of these molecules at interfaces and their tendency to form micelles, a key characteristic for surfactants. acs.orgmit.edu
QSAR and QSPR models establish a mathematical relationship between the structural or physicochemical properties of a molecule and its biological activity or physical properties, respectively. wisdomlib.orgnih.gov For "this compound," a QSPR model could be developed to predict material performance indicators such as its critical micelle concentration (CMC), surface tension reduction capability, or its effectiveness as a corrosion inhibitor. acs.org This would involve calculating a range of molecular descriptors for the compound and its analogues and correlating them with experimental data.
To illustrate the potential output of such predictive modeling, a hypothetical data table is presented below. This table showcases the types of parameters that could be calculated for "this compound" and how they might compare to a known surfactant.
| Calculated Property | This compound (Hypothetical) | Sodium Dodecyl Sulfate (Reference) | Methodology |
|---|---|---|---|
| LogP (Octanol-Water Partition Coefficient) | 4.5 | 1.6 | Computational (e.g., XLogP3) |
| Topological Polar Surface Area (TPSA) | 52.5 Ų | 84.3 Ų | Computational (e.g., Ertl method) |
| Predicted Critical Micelle Concentration (CMC) | 0.5 mM | 8.2 mM | QSPR Model |
| HOMO-LUMO Energy Gap | 5.8 eV | - | DFT (B3LYP/6-31G) |
| Dipole Moment | 3.2 D | - | DFT (B3LYP/6-31G) |
Database Mining and Cheminformatics Approaches for Analogues
Cheminformatics and database mining are indispensable tools for the discovery and characterization of analogues of "this compound." These computational techniques enable the systematic searching of vast chemical databases to identify structurally similar compounds that may exhibit comparable or improved properties. The primary approaches in this domain include substructure searching, similarity searching, and the analysis of chemical space.
Substructure searching allows for the identification of all compounds in a database that contain a specific chemical moiety. For "this compound," one could search for the 2-alkyl-2-oxazoline-4,4-dimethanol core structure. This would yield a series of analogues where the length and nature of the alkyl chain are varied. Such searches are fundamental for understanding structure-property relationships within this chemical class.
Similarity searching, on the other hand, identifies molecules that are structurally similar to the query compound without necessarily sharing a common substructure. This is often achieved using molecular fingerprints, which are binary strings that encode the structural features of a molecule. By comparing the fingerprint of "this compound" with those of other compounds in a database, one can identify analogues with potentially similar physicochemical properties and applications.
The exploration of chemical space around a lead compound is another powerful cheminformatics approach. This involves generating virtual libraries of related structures by systematically modifying the parent molecule and then using computational models to predict their properties. This can accelerate the discovery of novel analogues with optimized performance characteristics.
Several public and commercial chemical databases, such as PubChem, Chemical Abstracts Service (CAS), and ChemSpider, can be mined for such information. The following table presents a selection of known analogues of "this compound" that can be identified through these methods.
| Compound Name | Molecular Formula | CAS Number | Key Structural Difference |
|---|---|---|---|
| 2-Heptadecyl-2-oxazoline-4,4-dimethanol | C22H43NO3 | 14466-50-3 | C17 alkyl chain instead of C11 |
| 2-(Heptadecenyl)-2-oxazoline-4,4-dimethanol | C22H41NO3 | 28984-69-2 | Unsaturated C17 alkenyl chain |
| 4,4-Dimethyl-2-undecyl-2-oxazoline | C16H31NO | - | Methyl groups instead of hydroxymethyl groups at C4 |
| 2,4-Dimethyl-2-oxazoline-4-methanol | C6H11NO2 | 39986-37-3 | Shorter C2 alkyl chain and one hydroxymethyl group |
Emerging Research Avenues and Future Directions for 2 Undecyl 2 Oxazoline 4,4 Dimethanol Chemistry
Integration into Advanced Functional Materials Research
The amphiphilic nature of 2-Undecyl-2-oxazoline-4,4-dimethanol, combined with the versatile chemistry of the oxazoline (B21484) ring, makes it an attractive building block for sophisticated functional materials. Its long alkyl chain can impart hydrophobicity and influence self-assembly, while the dimethanol groups offer sites for further chemical modification and cross-linking.
Smart Materials with Tunable Responses
Smart or stimuli-responsive materials can change their properties in response to external triggers like temperature, pH, or light. mdpi.com Poly(2-oxazoline)s, polymers derived from oxazoline monomers, are a significant class of such materials. mdpi.comresearchgate.net By incorporating this compound into polymer structures, it is possible to create materials with precisely tunable responses.
The undecyl group can be used to modulate the lower critical solution temperature (LCST) of thermo-responsive polymers. Polymers with LCST behavior are soluble in a solvent below a certain temperature and become insoluble above it. This property is highly valuable for applications like controlled drug delivery and smart surfaces. acs.org For instance, copolymers of 2-ethyl-2-oxazoline (B78409) and 2-nonyl-2-oxazoline have been shown to create thermo-responsive surfaces. mdpi.com The introduction of azobenzene (B91143) fragments into the side chain of poly(2-oxazoline)s has also been used to create copolymers that respond to both temperature and light. rsc.org The undecyl chain in this compound could be leveraged to fine-tune these phase transition temperatures, while the dimethanol groups could be used to attach other responsive moieties or to cross-link the polymer into a hydrogel network. nih.gov
Table 1: Potential Stimuli-Responsive Behavior of Polymers Incorporating this compound
| Stimulus | Potential Response Mechanism | Key Structural Feature Utilized |
| Temperature | Modulation of Lower Critical Solution Temperature (LCST) due to hydrophobic interactions of the undecyl chain. | C11H23 (Undecyl) group |
| pH | Protonation/deprotonation of the oxazoline nitrogen or derivatives, altering solubility and conformation. | Oxazoline ring |
| Light | Attachment of photo-sensitive molecules (e.g., azobenzene) to the dimethanol groups, causing conformational changes. | C(CH2OH)2 (Dimethanol) group |
| Analytes | Functionalization of dimethanol groups with specific receptors for analyte binding, triggering a material response. | C(CH2OH)2 (Dimethanol) group |
Bioconjugate Research and Interface Chemistry
The field of bioconjugation involves attaching synthetic molecules to biological entities like proteins or cells to create hybrid materials with new functionalities. Poly(2-oxazoline)s are increasingly studied for these applications due to their biocompatibility, low immunogenicity, and "stealth" behavior, which is comparable to the widely used poly(ethylene glycol) (PEG). mdpi.comnih.gov
The this compound molecule offers multiple handles for bioconjugation. The dimethanol groups can be activated to react with amino or carboxyl groups on proteins. Furthermore, the oxazoline ring itself can undergo ring-opening reactions with carboxylic acids or thiols, providing another route for attachment. nih.gov This versatility allows for the creation of polymer-drug conjugates, functional coatings for medical implants to prevent biofouling, and targeted nanoparticles for drug delivery. nih.govmdpi.com The long undecyl chain can also serve as an anchor for embedding these materials into lipid membranes or for creating hydrophobic domains within larger assemblies. edu.krd
Catalytic Applications and Ligand Design Research
Chiral oxazoline-containing compounds are among the most successful and widely used ligands in asymmetric catalysis. acs.orgnih.govwikipedia.org Their effectiveness stems from their straightforward synthesis, modular nature, and the ability to create a well-defined chiral environment around a metal center, leading to high levels of stereoselectivity in chemical reactions. bldpharm.comresearchgate.net
Potential as Chiral Ligands in Asymmetric Catalysis
If synthesized from a chiral precursor, this compound could serve as a valuable chiral ligand. The nitrogen atom of the oxazoline ring and one of the oxygen atoms from the dimethanol group could coordinate to a metal center, forming a bidentate ligand. The stereocenter on the oxazoline ring, being close to the metal's active site, would directly influence the stereochemical outcome of a catalyzed reaction. bldpharm.com The long undecyl chain, while not directly involved in coordination, could influence the ligand's solubility and create a specific steric environment that might enhance enantioselectivity. mdpi.com Ligands like phosphinooxazolines (PHOX) are a popular class where the chiral oxazoline moiety is key for inducing asymmetry. acs.orgnih.gov
Development of Novel Catalytic Systems Based on Oxazoline Derivatives
The development of new catalytic systems is crucial for advancing synthetic organic chemistry. rsc.org The structure of this compound allows for the creation of modular bifunctional catalysts. rsc.org For example, a catalytic group could be attached to one of the hydroxymethyl groups, while the oxazoline and the other hydroxyl group coordinate to a metal. This would bring the substrate, activated by the metal, into close proximity with the catalytic group, potentially accelerating the reaction and controlling its stereochemistry. Research has shown that oxazoline-containing bifunctional catalysts can be effective in reactions like the asymmetric addition of diethylzinc (B1219324) to aldehydes. rsc.org Furthermore, the self-assembly properties imparted by the undecyl chain could be used to create micellar catalytic systems, where the reaction occurs within a hydrophobic nanoreactor, potentially leading to enhanced reactivity and selectivity. mdpi.com
Bio-Inspired Materials and Bio-Functional Research
Poly(2-oxazoline)s are often considered "pseudopeptides" or bio-inspired polymers because their poly(N-acyl ethyleneimine) structure is an isomer of polypeptides. mdpi.comresearchgate.net This relationship has spurred research into using them to create materials that mimic biological functions and structures. nih.govresearchgate.net
The amphiphilic character of this compound makes it an ideal monomer for creating bio-inspired self-assembling systems. In aqueous environments, polymers containing this unit could form micelles, vesicles (polymersomes), or other complex colloidal structures. mdpi.com These assemblies can be used to encapsulate drugs, mimic cellular compartments, or act as nanoreactors. acs.org The undecyl chains would form the hydrophobic core, while the polyoxazoline backbone and the dimethanol groups would form the hydrophilic corona. The ability to tune the properties of these materials by altering the side chains opens pathways to creating advanced, "smart" bio-inspired materials. nih.gov For example, incorporating thermoresponsive poly(2-isopropyl-2-oxazoline) (PiPrOx) into block copolymers can create vesicles, known as stomatocytes, whose morphology can be controlled by temperature. acs.org The unique structure of this compound could be exploited in similar systems to create novel bio-functional materials with tailored properties for biomedical applications. nih.gov
Research into Biomimetic Systems and Scaffolds
The structural similarity of poly(2-oxazolines) to polypeptides has led to them being regarded as "pseudopeptides" and thus, bioinspired polymers. mdpi.comresearchgate.net This characteristic makes them excellent candidates for creating biomimetic systems and scaffolds for tissue engineering. The amphiphilic nature of this compound, resulting from its long alkyl chain and polar dimethanol headgroup, is particularly advantageous for the self-assembly of complex, biologically relevant structures.
Future research is anticipated to focus on leveraging this amphiphilicity to construct artificial cell membrane constructs and advanced hydrogels. Poly(2-alkyl-2-oxazolines) (PAOXAs) are increasingly used in designing tissue engineering supports and platforms for cell cultures, often in the form of hydrogels. rsc.org The versatility and biocompatibility of PAOXAs position them as a strong alternative to poly(ethylene glycol)s (PEGs) for these applications. rsc.org Copolymers incorporating this compound could be designed to form hydrogels with specific mechanical properties and degradation profiles suitable for tissue regeneration. rsc.org For instance, engineered, cell-degradable hydrogels based on poly(2-alkyl-2-oxazoline) have been developed for the epicardial placement of mesenchymal stem cells for myocardial repair.
Fundamental Studies on Bio-Interactions at the Molecular Level (excluding clinical applications)
Understanding the fundamental interactions between this compound and biological components at the molecular level is crucial for its development in biomedical applications. The amphiphilic character of this molecule is expected to drive its self-assembly in aqueous environments into structures like micelles. mdpi.com These assemblies are of great interest for their potential to interact with proteins, lipids, and other biological macromolecules.
Research in this area will likely investigate the molecule's ability to form stable micelles and its interactions with model lipid membranes. The long undecyl tail would embed within the hydrophobic core of a lipid bilayer, while the dimethanol groups would be exposed to the aqueous environment, potentially influencing membrane fluidity and permeability. Furthermore, studies on protein adsorption are critical. Poly(2-oxazolines) are known for their "stealth" properties and protein-repellent characteristics, which are highly desirable in biomaterials to prevent unwanted biological responses. nih.gov Investigations into how the undecyl and dimethanol functionalities of this specific oxazoline influence protein binding will be a key research direction.
Sustainable Chemistry and Green Synthesis Research
The principles of green chemistry are increasingly important in chemical synthesis, aiming to reduce environmental impact through the use of sustainable resources and processes. Research into the synthesis of this compound is expected to align with these principles.
Traditional methods for synthesizing 2-oxazolines can involve harsh conditions and hazardous solvents. Future research will likely focus on developing greener synthetic pathways. Microwave-assisted organic synthesis is a promising alternative to conventional heating, often leading to drastically reduced reaction times and increased yields. researchgate.netresearchgate.netsemanticscholar.org The synthesis of various 2-oxazoline derivatives has been successfully achieved using microwave irradiation, suggesting this could be a viable method for this compound. researchgate.netresearchgate.net
Another green approach involves the use of more environmentally friendly solvents. For example, ethyl acetate (B1210297) has been investigated as a greener solvent for the polymerization of 2-ethyl-2-oxazoline, replacing more hazardous solvents like acetonitrile (B52724) and chlorobenzene. The use of supercritical carbon dioxide as a reaction medium for the polymerization of 2-oxazoline monomers also represents a significant advancement in green polymer chemistry. researchgate.net
The development of polymers from renewable resources is a key goal of sustainable chemistry. researchgate.net The undecyl group in this compound could potentially be sourced from undecylenic acid, which can be derived from castor oil, a renewable feedstock. Research into utilizing such bio-based starting materials for the synthesis of this oxazoline is a promising future direction. researchgate.net
Furthermore, creating degradable polymers is vital for reducing plastic waste and for biomedical applications where transient material presence is required. rsc.org While the poly(2-oxazoline) backbone itself is generally stable, research is ongoing to create degradable analogues. rsc.org This can be achieved by introducing hydrolysable groups into the polymer backbone or side chains. Derivatives of this compound could be copolymerized with monomers that introduce ester or other labile linkages, rendering the resulting materials biodegradable.
High-Throughput and Combinatorial Approaches in Oxazoline Chemistry Research
To accelerate the discovery and optimization of new materials based on this compound, high-throughput and combinatorial methods are invaluable tools. These approaches allow for the rapid synthesis and screening of a large number of compounds and reaction conditions in parallel.
The synthesis of 2-substituted-2-oxazolines can be optimized by screening various parameters such as catalysts, solvents, and reaction temperatures. High-throughput screening using automated synthesizers has been successfully applied to the synthesis of libraries of 2-substituted-2-oxazolines. nih.gov This methodology involves reacting a diverse set of nitriles with an amino alcohol under various catalytic conditions, allowing for the rapid identification of optimal reaction parameters. nih.gov This approach could be directly applied to optimize the synthesis of this compound from undecyl nitrile and 2-amino-2-(hydroxymethyl)propane-1,3-diol (B137165).
The table below illustrates a hypothetical screening of catalysts and solvents for the synthesis of various 2-substituted-2-oxazolines, a strategy that could be employed for this compound.
| Nitrile Substrate | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| Benzonitrile | Zinc Acetate | Chlorobenzene | 85 |
| Benzonitrile | Cadmium Acetate | Chlorobenzene | 90 |
| Acetonitrile | Zinc Acetate | Xylene | 70 |
| Acetonitrile | Zinc Acetate | Chlorobenzene | 75 |
| Undecyl Nitrile (Hypothetical) | Zinc Acetate | Chlorobenzene | - |
| Undecyl Nitrile (Hypothetical) | Cadmium Acetate | Xylene | - |
By systematically varying these parameters, researchers can efficiently map the reaction landscape and identify the most effective conditions for synthesizing this compound, paving the way for its broader application in materials science.
Accelerated Discovery of Novel Materials and Architectures
The traditional, Edisonian approach to materials discovery, which relies on intuition and trial-and-error, is often inefficient when navigating the vast chemical space of complex polymers. researchgate.net For monomers like this compound, the possibilities for creating novel materials are immense. Variations in copolymer composition, molecular weight, and polymer architecture (e.g., block, gradient, or star-shaped) create a combinatorial landscape that is impractical to explore exhaustively through conventional methods. mdpi.com Consequently, emerging research is focusing on the integration of computational and high-throughput experimental strategies to accelerate the design and discovery of new poly(2-oxazoline) (POx)-based materials with tailored properties. researchgate.netacs.org
Machine Learning and Inverse Design
Machine learning (ML) is emerging as a transformative tool for navigating complex polymer structure-property relationships. nih.gov Instead of synthesizing a material to see what properties it has, ML enables "inverse design," where a desired property is defined, and an algorithm predicts the polymer structure most likely to exhibit it. researchgate.netchemrxiv.org This data-driven approach can significantly reduce the time and cost associated with developing new materials. nih.gov
For polymers derived from this compound, ML models can be trained on existing data from the broader POx family to predict key characteristics. The undecyl side-chain suggests significant hydrophobicity, while the dual methanol (B129727) groups offer avenues for cross-linking or further functionalization. An ML model could predict how these features would influence properties like:
Thermal Properties: Glass transition temperature (Tg) and thermal stability.
Solubility: Particularly the lower critical solution temperature (LCST) in aqueous solutions, a key parameter for "smart" materials.
Self-Assembly: The critical micelle concentration (CMC) and resulting nanoparticle morphology in amphiphilic block copolymers.
A notable example within the POx class demonstrated the power of this approach by using a gradient boosting regression model to predict the cloud point of various copolymers. researchgate.netchemrxiv.org The model achieved a high accuracy of 4°C root mean squared error (RMSE) over a wide temperature range, outperforming traditional linear regression models. researchgate.net This model was then used for inverse design via particle-swarm optimization to successfully predict and synthesize 17 new polymers with specific target cloud points. researchgate.netchemrxiv.org
Applying this strategy to this compound, one could build a predictive model for copolymers. The model would take monomer ratios, molecular weight, and architecture as inputs to predict specific material properties.
| Copolymer Composition (Molar Ratio) | Molecular Weight (kDa) | Architecture | Predicted Cloud Point (°C) | Predicted Glass Transition Temp. (°C) |
|---|---|---|---|---|
| UDOD (100%) | 10 | Linear | N/A (Insoluble) | -15 |
| UDOD / MeOx (50:50) | 15 | Random | 45 | 28 |
| UDOD / MeOx (20:80) | 15 | Random | 82 | 55 |
| UDOD / EtOx (30:70) | 20 | Diblock | 65 | 40 |
| UDOD / EtOx (30:70) | 20 | Gradient | 70 | 42 |
High-Throughput Synthesis and Screening
Complementing computational prediction is high-throughput experimentation (HTE), which utilizes automation and parallel processing to rapidly synthesize and characterize large libraries of materials. acs.orgacs.org For the POx family, HTE has been successfully applied to screen reaction conditions for synthesizing new 2-substituted-2-oxazoline monomers. acs.org In one study, 29 different nitriles were screened in an automated parallel synthesizer to optimize the synthesis of the corresponding 2-oxazoline monomers, providing crucial insights into the reaction's scope and limitations. acs.org
This methodology could be directly applied to explore derivatives of this compound or to optimize its own synthesis. More powerfully, HTE platforms can be used to create libraries of polymers based on this monomer. Automated synthesizers can perform parallel cationic ring-opening polymerizations (CROP) to generate arrays of copolymers with varying compositions and molecular weights in a single run. acs.org These libraries can then be rapidly screened for desired properties using automated characterization techniques.
The integration of ML and HTE creates a powerful, closed-loop discovery cycle. HTE generates large, high-quality datasets that are used to train more accurate ML models. In turn, these models guide the next round of HTE by identifying the most promising materials to synthesize, making the discovery process increasingly efficient. nih.gov
| Phase | Step | Technique | Objective |
|---|---|---|---|
| Design | 1. Virtual Library Generation | Computational enumeration of potential co-monomers and architectures with UDOD. | Define the experimental chemical space. |
| 2. Property Prediction | Machine Learning (e.g., Graph Neural Network). | Prioritize candidates with target properties (e.g., specific LCST). | |
| Synthesis | 3. Monomer Synthesis | Automated parallel organic synthesizer. | Efficiently produce UDOD and co-monomer variants. |
| 4. Polymerization | Robotic liquid handling for parallel CROP in 96-well plates. | Create a library of polymers with varied compositions and molecular weights. | |
| Screening | 5. Primary Screening | Automated Turbidimetry (plate reader). | Rapidly identify cloud points for the entire polymer library. |
| 6. Secondary Characterization | High-throughput Gel Permeation Chromatography (GPC). | Confirm molecular weight and dispersity of promising "hits". | |
| Analysis | 7. Model Refinement | Incorporate new experimental data into the ML model. | Improve predictive accuracy for the next design cycle. |
By adopting these accelerated discovery strategies, research into this compound can leapfrog years of traditional development, rapidly identifying novel polymers and architectures for advanced applications.
Q & A
Q. What advanced spectroscopic techniques elucidate its role in asymmetric catalysis?
- Methodological Answer : In situ FTIR tracks intermediate formation during catalytic cycles. X-ray absorption spectroscopy (XAS) identifies coordination geometries with metal centers (e.g., Cu²⁺). For enantioselective catalysis, kinetic resolution experiments (e.g., Sharpless epoxidation) correlate %ee with ligand structural parameters .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
